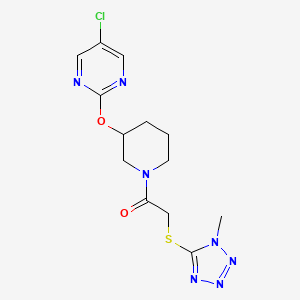

1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone

Description

This compound features a piperidine core substituted at the 3-position with a 5-chloropyrimidin-2-yloxy group. The ethanone backbone bridges the piperidine nitrogen and a thioether-linked 1-methyl-1H-tetrazole moiety. However, the provided evidence lacks explicit bioactivity data for this compound, necessitating comparisons based on structural analogs and synthetic pathways.

Properties

IUPAC Name |

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN7O2S/c1-20-13(17-18-19-20)24-8-11(22)21-4-2-3-10(7-21)23-12-15-5-9(14)6-16-12/h5-6,10H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQHHTKRGXEWTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This compound integrates a chloropyrimidine moiety, a piperidine ring, and a tetrazole group, which are known for their biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 307.79 g/mol. The presence of the chloropyrimidine group enhances its interaction with biological targets, while the piperidine and tetrazole components contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The chloropyrimidine moiety is known to bind to nucleotide-binding sites, potentially influencing cellular signaling pathways. The piperidine ring enhances the compound's affinity for various biological targets, while the tetrazole group may contribute to its stability and solubility in biological systems.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, related pyrimidine derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT116). The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM, indicating their potential as chemotherapeutic agents .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. For example, it may act as an inhibitor of certain kinases or proteases that play critical roles in tumor growth and metastasis. Such inhibition can lead to reduced cell proliferation and enhanced apoptosis in cancer cells.

Study 1: Anticancer Activity Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of chloropyrimidine compounds and evaluated their anticancer activities against multiple cell lines. One derivative demonstrated an IC50 value of 27.3 μM against T47D breast cancer cells, suggesting that modifications in the structure can significantly enhance biological activity .

Study 2: Mechanistic Insights

A mechanistic study conducted on related compounds revealed that they induce apoptosis in cancer cells through the activation of caspase pathways. This study highlighted the importance of the tetrazole moiety in enhancing the apoptotic response by facilitating mitochondrial membrane permeabilization .

Research Findings Summary Table

| Study | Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|---|

| Study 1 | Chloropyrimidine Derivative | MCF-7 | 43.4 | Enzyme inhibition |

| Study 2 | Related Compound | T47D | 27.3 | Apoptosis induction |

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

Key Observations :

- The target compound’s synthesis likely parallels ’s piperidine substitution step but requires specialized coupling for the chloropyrimidine-oxygen linker.

- ’s higher yield (74%) for thioether formation suggests efficient methodology applicable to the target compound’s synthesis .

Physicochemical Properties

Table 3: Comparative Physical Properties

Key Observations :

Recommendations :

- Conduct docking studies to evaluate chloropyrimidine’s role in target engagement.

- Optimize synthesis using ’s high-yield thioether methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.